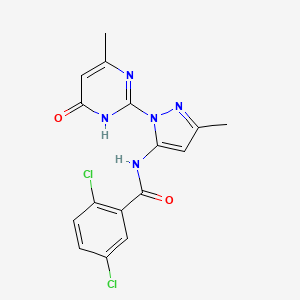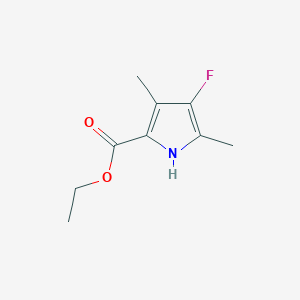![molecular formula C6H11NS B2786430 5-Thia-8-azaspiro[3.4]octane CAS No. 109640-45-1](/img/structure/B2786430.png)
5-Thia-8-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thia-8-azaspiro[3.4]octane is a chemical compound with the CAS Number: 109640-45-1 . It has a molecular weight of 129.23 . The compound is in liquid form and has an IUPAC name of 5-thia-8-azaspiro[3.4]octane . It contains a total of 20 bonds, including 9 non-H bonds, 1 four-membered ring, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, a similar compound, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis
The molecular structure of 5-Thia-8-azaspiro[3.4]octane includes a total of 20 bonds, 9 of which are non-H bonds . It also contains 1 four-membered ring, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis
5-Thia-8-azaspiro[3.4]octane has a molecular weight of 129.23 . It is a liquid at room temperature .Scientific Research Applications
Multifunctional Modules for Drug Discovery : Novel classes of thia/oxa-azaspiro[3.4]octanes, including 5-Thia-8-azaspiro[3.4]octane, have been synthesized as multifunctional, structurally diverse modules for drug discovery. Enantioselective approaches to these spirocycles are also reported, highlighting their potential in diverse medicinal applications (Li, Rogers-Evans, & Carreira, 2013).
Anticancer Activity : Research has focused on the synthesis of new 1-thia-azaspiro[4.5]decane derivatives, closely related to 5-Thia-8-azaspiro[3.4]octane. These compounds have demonstrated moderate to high inhibition activities against various human carcinoma cell lines, indicating potential in cancer treatment (Flefel et al., 2017).
Synthesis and Structural Analysis : The synthesis and structural characterization of 5-Thia-8-azaspiro[3.4]octane derivatives have been a subject of study. These investigations include the analysis of their conformational properties using NMR spectroscopy, providing essential insights into their chemical behavior (Montalvo-González & Ariza-Castolo, 2012).
Diversity-Oriented Synthesis : The compound has been used in diversity-oriented synthesis processes, creating a range of novel heterocyclic structures. These structures are crucial for chemistry-driven drug discovery, indicating the compound’s versatility in synthesizing various pharmacologically relevant scaffolds (Wipf, Stephenson, & Walczak, 2004).
Natural Occurrence and Synthetic Applications : 5-Thia-8-azaspiro[3.4]octane systems are found naturally in certain diketopiperazines. Their synthetic analogs have been studied for various applications, highlighting the compound's significance in natural product chemistry and synthetic organic chemistry (Flores & Díez, 2014).
Building Blocks in Medicinal Chemistry : Bicyclic thiomorpholine derivatives, including 3-thia-8-azabicyclo[3.2.1]octane, a close relative of 5-Thia-8-azaspiro[3.4]octane, have been prepared as novel building blocks. These are used in medicinal chemistry research, indicating the potential of 5-Thia-8-azaspiro[3.4]octane in similar contexts (Walker & Rogier, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-thia-8-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-6(3-1)7-4-5-8-6/h7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESTXUIXVBKJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thia-8-azaspiro[3.4]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

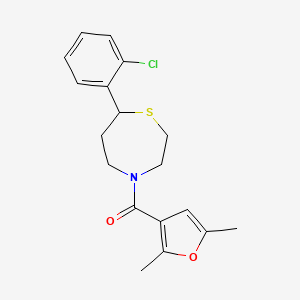
![1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2786350.png)

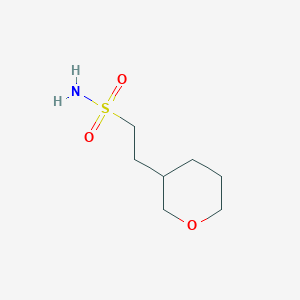
![2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2786354.png)
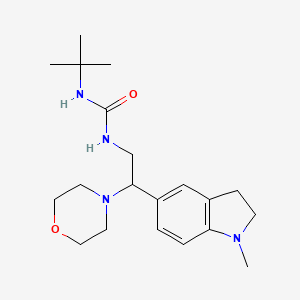
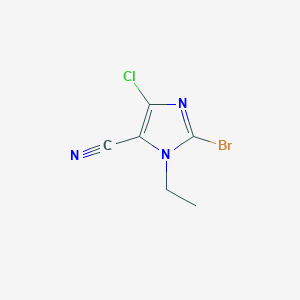
![ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2786358.png)

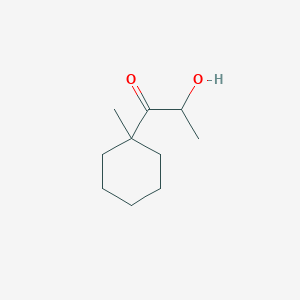
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2786363.png)
